molecular formula C9H16O B1457469 2-(Cyclopropylmethyl)cyclopentan-1-ol CAS No. 1507258-23-2

2-(Cyclopropylmethyl)cyclopentan-1-ol

Cat. No.: B1457469
CAS No.: 1507258-23-2
M. Wt: 140.22 g/mol
InChI Key: IXUCFUSRJWYVHV-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)cyclopentan-1-ol is an organic compound that belongs to the class of cycloalkanes It features a cyclopentane ring substituted with a cyclopropylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)cyclopentan-1-ol typically involves the cyclopropanation of cyclopentane derivatives. One common method includes the reaction of cyclopentene with cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Cyclopropylmethylcyclopentanone or cyclopropylmethylcyclopentanal.

    Reduction: Cyclopropylmethylcyclopentane.

    Substitution: Cyclopropylmethylcyclopentyl chloride or bromide.

Scientific Research Applications

2-(Cyclopropylmethyl)cyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog with only a hydroxyl group attached to the cyclopentane ring.

    Cyclopropylmethanol: Contains a cyclopropylmethyl group but lacks the cyclopentane ring.

    Cyclopentylmethanol: Similar structure but with a methylene bridge instead of a cyclopropyl group.

Uniqueness

2-(Cyclopropylmethyl)cyclopentan-1-ol is unique due to the combination of the cyclopentane ring and the cyclopropylmethyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(cyclopropylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-9-3-1-2-8(9)6-7-4-5-7/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUCFUSRJWYVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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